molecular formula C8H7BrN2O B11883615 2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B11883615
M. Wt: 227.06 g/mol
InChI Key: CKXQVDLISNYBGV-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in cancer research.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A related compound with similar structural features but different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: A brominated derivative with a different substitution position.

Uniqueness

2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2-bromo-1-methyl-5H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H7BrN2O/c1-11-6-2-3-10-8(12)5(6)4-7(11)9/h2-4H,1H3,(H,10,12)

InChI Key

CKXQVDLISNYBGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1Br)C(=O)NC=C2

Origin of Product

United States

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